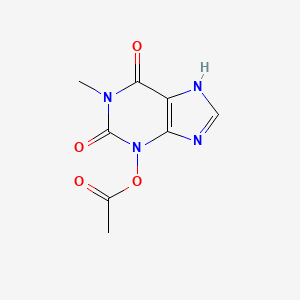![molecular formula C10H23N3O2 B1196457 3-[4-(3-aminopropylamino)butylamino]propanoic acid CAS No. 66165-34-2](/img/structure/B1196457.png)
3-[4-(3-aminopropylamino)butylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes multiple amine groups and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-[4-(3-aminopropylamino)butylamino]propanoic acid involves multiple steps, typically starting with the reaction of appropriate amines with a carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
3-[4-(3-aminopropylamino)butylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[4-(3-aminopropylamino)butylamino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a potential treatment for certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-aminopropylamino)butylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparación Con Compuestos Similares
3-[4-(3-aminopropylamino)butylamino]propanoic acid can be compared with other similar compounds, such as:
3-[Bis(3-aminopropyl)amino]propanoic acid: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
3-[(4-hydroxyphenyl)amino]propanoic acid: This compound is studied for its anticancer and antioxidant properties, highlighting its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, which make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
66165-34-2 |
|---|---|
Fórmula molecular |
C10H23N3O2 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-[4-(3-aminopropylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H23N3O2/c11-5-3-8-12-6-1-2-7-13-9-4-10(14)15/h12-13H,1-9,11H2,(H,14,15) |
Clave InChI |
JQNGEJIUZQDHIS-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCCN |
SMILES canónico |
C(CCNCCC(=O)O)CNCCCN |
Sinónimos |
2-CESP N(8)-(2-carboxyethyl)spermidine N(8)-2-carboxyethylspermidine N-(3-aminopropyl)-N(4)-(2-carboxyethyl)-1,4-diaminobutane spermic acid 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


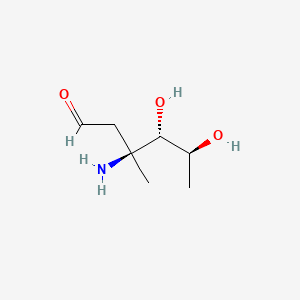
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
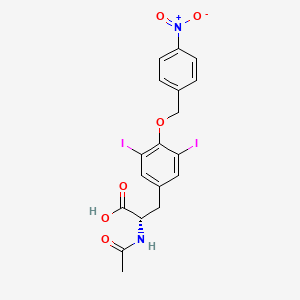

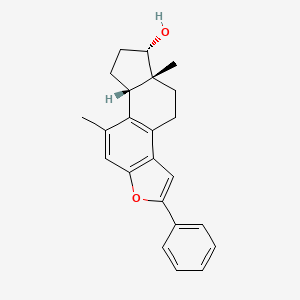
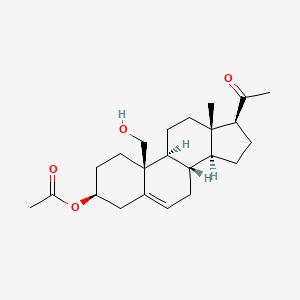
![1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol](/img/structure/B1196387.png)
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
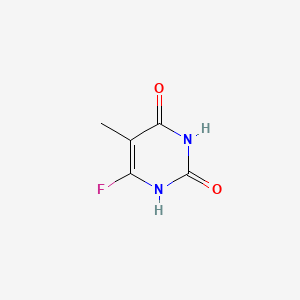
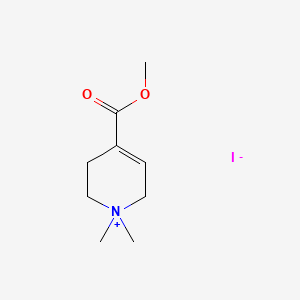
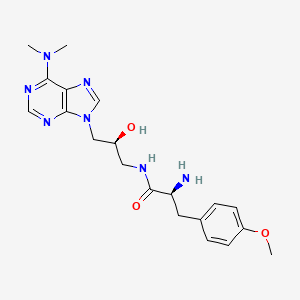
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)
